GSK-3β Inhibitory Potency: SAR502250 vs. Pym-5 and TDZD-8
SAR502250 exhibits an IC50 of 12 nM for human GSK-3β [1]. This places SAR502250 among the most potent GSK-3β inhibitors reported, yet potency alone does not establish differentiation. Relative to comparator Pym-5, which achieves an IC50 of 0.23 nM [2], SAR502250 is approximately 52-fold less potent in vitro. However, Pym-5 lacks published brain penetration data and has been characterized only in melanogenesis models, not neurodegenerative disease contexts [2]. Relative to TDZD-8 (IC50 = 2 μM) [3], SAR502250 demonstrates approximately 167-fold greater potency. The magnitude of this potency difference is substantial; at equivalent concentrations, TDZD-8 would produce negligible target engagement compared to SAR502250.
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM (human GSK-3β) |
| Comparator Or Baseline | Pym-5: 0.23 nM; TDZD-8: 2,000 nM (2 μM) |
| Quantified Difference | SAR502250 is 52× less potent than Pym-5; 167× more potent than TDZD-8 |
| Conditions | In vitro kinase inhibition assay; ATP-competitive binding (SAR502250, Pym-5) vs. non-ATP-competitive (TDZD-8) |
Why This Matters
Potency determines the concentration required to achieve target engagement; TDZD-8 requires >150× higher concentration than SAR502250, which may preclude effective CNS dosing due to solubility or toxicity constraints.
- [1] Griebel G, Stemmelin J, Lopez-Grancha M, et al. The selective GSK3 inhibitor, SAR502250, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents. Scientific Reports. 2019;9:18045. View Source
- [2] Jia Q, et al. Novel GSK-3 kinase inhibitor Pym-5 induces GSK-3β paralogue-dependent melanogenesis and development of pigment murine melanoma cells. Journal of Dermatological Science. 2022. View Source
- [3] Martinez A, Alonso M, Castro A, Perez C, Moreno FJ. First non-ATP competitive glycogen synthase kinase 3β (GSK-3β) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. 2002;45(6):1292-1299. View Source
